Product packaging for Z-Leu-Tyr-Chloromethylketone(Cat. No.:CAS No. 56979-35-2)

Z-Leu-Tyr-Chloromethylketone

Cat. No.: B1604533
CAS No.: 56979-35-2
M. Wt: 460.9 g/mol
InChI Key: BXNJBFCUDNXPPQ-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance as a Biochemical Probe and Research Reagent

Z-Leu-Tyr-chloromethylketone is widely utilized as a biochemical probe and research reagent due to its ability to selectively target and inhibit specific proteases. chemimpex.com Its primary role is in the study of enzyme kinetics, protein interactions, and cellular pathways where these proteases are involved. chemimpex.com The compound's peptide sequence, consisting of Z-Leucine and Tyrosine, mimics the natural substrates of certain proteases, thereby guiding the inhibitor to the enzyme's active site.

The chloromethylketone (CMK) moiety is a key feature, acting as a "warhead" that forms a covalent bond with a critical amino acid residue in the enzyme's active site, typically a cysteine or serine. thieme-connect.de This covalent modification leads to irreversible inhibition, effectively "trapping" the enzyme and preventing it from binding to its natural substrates. dovepress.com This property makes this compound an invaluable tool for researchers seeking to understand the physiological and pathological roles of its target proteases in processes like apoptosis, cell motility, and neurodegeneration. Furthermore, its application extends to the development of more complex, biologically active peptides and as a foundational structure in drug discovery programs aimed at diseases such as cancer and metabolic disorders. chemimpex.com

Historical Context of Peptide-Based Protease Inhibitors in Research

The development of peptide-based protease inhibitors represents a significant chapter in the history of biochemistry and pharmacology. The study of proteolysis dates back to the 19th century with the initial discoveries of enzymes like pepsin and trypsin. nih.gov However, the rational design of inhibitors began much later, fueled by an increasing understanding of enzyme mechanisms and their roles in disease. nih.gov

The 1980s saw the rise of chloromethyl ketones as effective irreversible inhibitors targeting serine and cysteine proteases. This era marked a shift towards creating inhibitors with greater specificity. By the 1990s, research had advanced to the structural optimization of peptide-based chloromethyl ketones, such as this compound, which demonstrated improved selectivity for specific protease families like calpains and cathepsins. This progress was paralleled by the successful development of protease inhibitors for treating viral infections, most notably HIV. The first HIV protease inhibitor, saquinavir, was approved in 1995, a landmark achievement that was built upon years of research into the structure and function of viral proteases. mdpi.comwikipedia.orgwikipedia.org

These early successes highlighted the therapeutic potential of targeting proteases and spurred further research into developing a wide array of inhibitors, including those based on peptide scaffolds, for various diseases. nih.gov The unique structural features of peptide-based inhibitors, such as the ability to make multiple contacts outside the primary binding pocket, often lead to higher selectivity compared to smaller, non-peptidic molecules. dovepress.com

General Classification within Irreversible Inhibitors

Enzyme inhibitors are broadly classified as either reversible or irreversible. This compound falls into the category of irreversible inhibitors. This classification is based on the mechanism by which it inactivates its target enzyme.

Irreversible inhibitors, like this compound, form a stable, covalent bond with the enzyme. dovepress.com The chloromethylketone group is an electrophilic moiety that reacts with nucleophilic residues, such as the thiol group of cysteine or the hydroxyl group of serine, within the protease's active site. thieme-connect.de This reaction results in a permanent modification of the enzyme, rendering it catalytically inactive. The rate of enzyme re-synthesis is typically much slower than the rate of inhibition, leading to a long-lasting effect. dovepress.com

In contrast, reversible inhibitors bind to enzymes through non-covalent interactions, such as hydrogen bonds and van der Waals forces. dovepress.com This binding is temporary, and the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its activity. While reversible inhibitors have historically been favored in drug development due to a perceived better safety profile, irreversible inhibitors have seen a resurgence in recent years. nih.gov The high potency and potential for increased selectivity of irreversible inhibitors can allow for lower therapeutic doses, which may limit off-target effects. nih.gov

Compound Data

PropertyValue
IUPAC Name Benzyl N-[(1S)-1-benzyl-3-chloro-2-oxopropyl]-L-leucinate
Synonyms Z-LY-CMK hongtide.com
Molecular Formula C24H29ClN2O5 hongtide.com
Molecular Weight 460.96 g/mol hongtide.com
CAS Number 56979-35-2 hongtide.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H29ClN2O5 B1604533 Z-Leu-Tyr-Chloromethylketone CAS No. 56979-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN2O5/c1-16(2)12-21(27-24(31)32-15-18-6-4-3-5-7-18)23(30)26-20(22(29)14-25)13-17-8-10-19(28)11-9-17/h3-11,16,20-21,28H,12-15H2,1-2H3,(H,26,30)(H,27,31)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXNJBFCUDNXPPQ-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)CCl)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00972455
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56979-35-2
Record name Carbobenzyloxyleucyl-tyrosine chloromethyl ketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056979352
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[(Benzyloxy)(hydroxy)methylidene]amino}-N-[4-chloro-1-(4-hydroxyphenyl)-3-oxobutan-2-yl]-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00972455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Structure and Functional Design Principles of Z Leu Tyr Chloromethylketone

Overall Architecture as a Peptide-Mimetic

Z-Leu-Tyr-chloromethylketone is classified as a peptide-mimetic, a molecule that structurally and functionally mimics a natural peptide. chemimpex.com This design principle is fundamental to its mechanism of action. By resembling the natural substrate of a target enzyme, it can enter the enzyme's active site. However, unlike a true substrate that undergoes catalysis and is released, this inhibitor is designed to form a stable, irreversible covalent bond, thereby inactivating the enzyme. researchgate.net Its structure incorporates a specific amino acid sequence (Leu-Tyr) that is recognized by the target protease, guiding the inhibitor to its intended destination. nih.gov

Role of the N-Terminal Benzyloxycarbonyl (Z) Group in Research Applications

The N-terminal of the dipeptide is protected by a benzyloxycarbonyl (Z) group. This functional group serves several critical roles in the context of research applications. The "Z" group is a widely used amine-protecting group in peptide synthesis. researchgate.net Its presence prevents unwanted reactions at the N-terminus during the synthesis of the inhibitor and in experimental settings. This ensures the integrity of the peptide sequence until it interacts with the target enzyme. Furthermore, the bulky, hydrophobic nature of the benzyloxycarbonyl group can influence the inhibitor's solubility and its binding affinity within the enzyme's active site, potentially contributing to non-specific interactions that enhance its inhibitory potency.

Significance of the Leu-Tyr Dipeptide Sequence in Substrate Recognition

The specificity of this compound is largely dictated by its dipeptide sequence: Leucine-Tyrosine (Leu-Tyr). Proteases exhibit a high degree of specificity, recognizing and cleaving peptide bonds adjacent to particular amino acid sequences. The Leu-Tyr sequence is designed to mimic the recognition motif of target enzymes such as certain cathepsins and calpains. medchemexpress.commedchemexpress.com The side chains of leucine (B10760876) (a bulky, nonpolar aliphatic residue) and tyrosine (a large, aromatic residue with a hydroxyl group) fit into specific pockets (termed S1, S2, etc.) within the enzyme's active site. This precise molecular recognition, governed by hydrophobic and other non-covalent interactions, is a critical determinant for the inhibitor's binding affinity and selectivity. nih.gov The relative positioning of these amino acids is also crucial, as studies on isomeric dipeptides like Tyr-Leu and Leu-Tyr have shown that the sequence significantly affects their chemical properties and interactions. nih.gov

The Chloromethyl Ketone (CMK) Moiety as an Electrophilic Warhead

The key to the irreversible inhibitory action of this compound lies in its C-terminal chloromethyl ketone (CMK) moiety. chemimpex.com This functional group acts as an "electrophilic warhead." semanticscholar.orgresearchgate.net Once the inhibitor is bound within the active site of a target protease (typically a cysteine or serine protease), the highly reactive chloromethyl ketone is positioned in close proximity to a nucleophilic residue in the enzyme's catalytic center (e.g., the cysteine thiol or serine hydroxyl group). nih.gov The nucleophilic residue attacks the carbon of the chloromethyl group, displacing the chloride ion in an alkylation reaction. nih.gov This results in the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation. researchgate.netresearchgate.net The ketone group itself is also thought to play a role by forming a transient hemiketal or hemithioketal intermediate with the active site serine or cysteine, which helps to properly orient the chloromethyl group for the subsequent alkylation reaction. nih.gov

Mechanism of Irreversible Enzymatic Inhibition by Z Leu Tyr Chloromethylketone

Covalent Adduct Formation with Active Site Nucleophilic Residues

The cornerstone of Z-Leu-Tyr-chloromethylketone's inhibitory activity is the formation of a stable covalent bond with a nucleophilic residue in the enzyme's active site. This process effectively renders the enzyme catalytically inert. The specificity of the inhibitor is largely determined by the peptide portion (Z-Leu-Tyr), which directs the molecule to the substrate-binding pocket of target proteases.

Interaction with Cysteine Protease Catalytic Cysteine Residues

This compound is a potent inhibitor of cysteine proteases like calpains. The catalytic mechanism of these enzymes relies on a cysteine residue in the active site, which acts as a nucleophile. The sulfur atom of the cysteine's thiol group attacks the carbonyl carbon of the peptide substrate.

In the case of inhibition by this compound, the catalytic cysteine residue attacks the carbon of the chloromethylketone group. This results in the formation of a stable thioether bond and the displacement of the chlorine atom. This alkylation of the active site cysteine permanently blocks its ability to participate in catalysis. The specificity of this interaction is enhanced by the peptide component of the inhibitor, which positions the reactive chloromethylketone group optimally for the nucleophilic attack by the cysteine residue.

Potential for Interaction with Serine Protease Catalytic Serine Residues

While primarily recognized as a cysteine protease inhibitor, the chloromethylketone moiety also has the potential to react with the active site residues of serine proteases. In serine proteases, the catalytic triad (B1167595), typically composed of serine, histidine, and aspartate, is responsible for peptide bond hydrolysis.

The mechanism of inhibition by chloromethylketones in serine proteases generally involves the alkylation of the active site histidine residue by the chloromethylketone. The peptide portion of the inhibitor first binds to the enzyme's specificity pockets. This positions the chloromethylketone group in proximity to the catalytic histidine. The nitrogen of the histidine's imidazole (B134444) ring then acts as a nucleophile, attacking the carbon of the chloromethylketone and displacing the chloride ion. This covalent modification of the histidine disrupts the catalytic triad and, consequently, the enzyme's function. While this is a known mechanism for peptide chloromethylketones, specific studies detailing the interaction of this compound with serine proteases are not extensively available in the reviewed literature.

Kinetics and Thermodynamics of Irreversible Binding in Enzymatic Assays

The irreversible inhibition by this compound is a time-dependent process that can be characterized by specific kinetic parameters. Unlike reversible inhibitors, the potency of an irreversible inhibitor is not solely defined by its initial binding affinity but also by the rate of the subsequent covalent modification.

The process can be represented by a two-step model:

Initial reversible binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form an enzyme-inhibitor complex (E-I). This step is characterized by an inhibition constant (Ki).

Irreversible covalent modification: The E-I complex then undergoes a chemical reaction to form a stable, covalently modified enzyme (E-I*). This step is characterized by the rate constant of inactivation (kinact).

Distinction from Reversible and Competitive Inhibition Mechanisms

The irreversible nature of the inhibition by this compound fundamentally distinguishes it from reversible inhibition mechanisms.

FeatureIrreversible Inhibition (this compound)Reversible Competitive Inhibition
Bonding Forms a stable, covalent bond with the enzyme.Forms non-covalent interactions (e.g., hydrogen bonds, ionic bonds, van der Waals forces) with the enzyme.
Duration of Inhibition The inhibition is permanent. Enzyme activity cannot be restored by dilution or dialysis.The inhibition is transient. Enzyme activity can be restored by removing the inhibitor.
Effect of Substrate Concentration Increasing substrate concentration does not reverse the inhibition once the covalent bond has formed.Increasing substrate concentration can overcome the inhibition by outcompeting the inhibitor for the active site.
Time-Dependency Inhibition is time-dependent, as it relies on a chemical reaction.Inhibition is typically rapid and reaches equilibrium quickly.

In competitive inhibition , the inhibitor and the substrate compete for the same binding site on the enzyme. In contrast, while this compound does bind to the active site, its mechanism is not one of simple competition. The subsequent covalent modification makes the inhibition effectively permanent and not subject to reversal by increasing substrate concentration.

Non-competitive and uncompetitive reversible inhibition involve the inhibitor binding to a site other than the active site (an allosteric site). This compound's mechanism is distinct as it directly targets and covalently modifies a residue within the active site.

Target Protease Identification and Enzyme Selectivity Profiles in Research

Primary Target: Calpain Family Proteases

Z-Leu-Tyr-CMK is recognized as an inhibitor of the calpain family of calcium-dependent cysteine proteases. medchemexpress.com The calpain family includes several isoforms, with μ-calpain (calpain 1) and m-calpain (calpain 2) being the most ubiquitously expressed.

Similar to its action on calpain 1, Z-Leu-Tyr-CMK is also expected to inhibit calpain 2. The inhibitory potency of peptidyl chloromethyl ketones against calpain 2 is also influenced by the amino acid sequence. Studies on related compounds have demonstrated effective inactivation of this isoform. nih.gov The general mechanism involves the chloromethylketone group acting as an irreversible alkylating agent of the active site cysteine residue.

Evidence suggests a differential sensitivity of calpain isoforms to inhibition by peptidyl chloromethyl ketones. Research on tripeptidyl chloromethyl ketones has shown that the rate of the alkylation reaction with calpain I is two to four times greater than that with calpain II. nih.gov This indicates a higher sensitivity of calpain 1 to this class of inhibitors compared to calpain 2. This differential sensitivity is likely attributed to subtle differences in the active site architecture between the two isoforms, which affects the binding affinity and reactivity of the inhibitor.

Table 1: Comparative Inhibition of Calpain Isoforms by Related Peptidyl Chloromethyl Ketones

Protease Inhibitor Class Observed Effect Reference
Calpain I (μ-Calpain) Tripeptidyl Chloromethyl Ketones Higher rate of inactivation nih.gov

Inhibition of Bacterial Proteases: Escherichia coli ClpP

Beyond eukaryotic proteases, Z-Leu-Tyr-CMK has been identified as an inhibitor of the bacterial caseinolytic protease P (ClpP) from Escherichia coli. bachem.com ClpP is a crucial serine protease involved in bacterial protein quality control and virulence.

The inhibitory action of Z-Leu-Tyr-CMK against E. coli ClpP is covalent and highly specific. X-ray crystallography studies have revealed that the inhibitor forms a covalent bond with key residues within the enzyme's active site. Specifically, the chloromethylketone moiety of Z-Leu-Tyr-CMK has been shown to alkylate the catalytic dyad residues, Serine-97 and Histidine-122, of E. coli ClpP. This irreversible binding effectively blocks the catalytic activity of the protease. In functional assays, Z-Leu-Tyr-CMK has been used as a reference inhibitor, with a reported IC50 value of greater than 10 μM for the inhibition of E. coli ClpP.

Specificity and Selectivity Considerations for Other Cysteine Proteases

The selectivity of a protease inhibitor is a critical aspect of its research utility. While Z-Leu-Tyr-CMK is a known calpain inhibitor, its activity against other cysteine proteases, such as cathepsins and papain, has also been considered. The peptide sequence of the inhibitor plays a significant role in determining its selectivity profile.

Studies on related peptidyl chloromethyl ketones have shown that modifications in the peptide sequence can dramatically alter the inhibitory potency and selectivity. For example, a study on tripeptidyl chloromethyl ketones with the general structure Leu-Leu-X-CH2Cl demonstrated that the potency against calpain decreased in the order of X being Phenylalanine > Tyrosine > Lysine. nih.gov Conversely, the potency of these compounds against the cysteine protease papain was significantly lower. nih.gov This suggests that the Leu-Tyr sequence in Z-Leu-Tyr-CMK contributes to its specificity for calpains over some other cysteine proteases. Furthermore, Z-Leu-Tyr-CMK has been identified as a cathepsin inhibitor, although detailed quantitative data on its inhibitory activity against a broad panel of cathepsin isoforms is limited in the available literature. medchemexpress.com

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
Z-Leu-Tyr-chloromethylketone Z-Leu-Tyr-CMK
Leu-Leu-Phe-chloromethylketone -
Leu-Leu-Tyr-chloromethylketone -

Interaction with Cathepsins (e.g., Cathepsin B, L, S, K, X)

Peptidyl chloromethylketones are known to be reactive towards a broad range of papain-like cysteine proteases, including multiple members of the cathepsin family. The Leu-Tyr dipeptide sequence directs the inhibitor to the active sites of cathepsins that show a preference for hydrophobic residues at their S2 and S1 substrate-binding pockets, respectively.

Cathepsin L and Cathepsin B: Research on analogous compounds suggests potent inhibition of these cathepsins. For instance, a closely related diazomethyl ketone analog, Z-Leu-Leu-Tyr-CH2N2, demonstrated inhibitory potency for calpain 1 that was intermediate between its potency for cathepsin L and cathepsin B. This indicates that this compound is also likely to be a potent inhibitor of both Cathepsin L and B, which are crucial enzymes in lysosomal protein degradation. nih.gov Cathepsin L is one of the most catalytically active lysosomal cysteine proteases, and its inhibition is a significant area of research. unc.edunih.gov Cathepsin B is also a key target, and its activity can be specifically measured using fluorogenic substrates like Z-Arg-Arg-AMC, distinguishing it from Cathepsin L which preferentially cleaves substrates like Z-Phe-Arg-AMC. mdpi.com

Cathepsin S: Cathepsin S is another member of the papain-like cysteine protease family that is effectively targeted by chloromethylketone inhibitors. nih.govnih.gov These inhibitors act as irreversible inactivators of Cathepsin S. nih.gov Achieving high selectivity for Cathepsin S over other highly homologous cathepsins like L and K remains a significant challenge in drug development due to the structural similarity of their active sites. nih.gov

Cathepsin K: As the predominant cysteine protease in osteoclasts, Cathepsin K is essential for bone resorption. nih.gov Its inhibition is a major therapeutic strategy for osteoporosis. nih.gov Like other cathepsins, it is susceptible to inhibition by peptide-based irreversible inhibitors. However, the development of inhibitors that are highly selective for Cathepsin K is complicated by potential off-target effects on other cathepsins, such as B and L. nih.govnih.gov

Cathepsin X: This carboxypeptidase is also a member of the papain-like cysteine protease family and is known to be inhibited by general cysteine protease inhibitors. The reactivity of the chloromethylketone warhead suggests it is a probable target for this compound.

The table below summarizes the expected interactions based on the compound class and data from analogous inhibitors.

Target ProteaseExpected InteractionRationale
Cathepsin B InhibitionMember of the papain-like cysteine protease family; known target for peptidyl halomethyl ketones.
Cathepsin L Potent InhibitionKnown target for analogous compounds; recognized as one of the most active cysteine proteases. nih.govunc.edu
Cathepsin S Irreversible InactivationKnown to be inactivated by chloromethylketone inhibitors. nih.gov
Cathepsin K InhibitionKey cysteine protease target; susceptible to this class of inhibitors. nih.gov
Cathepsin X InhibitionMember of the papain-like cysteine protease family susceptible to general inhibitors.

Inhibition of Papain-like Cysteine Proteases

The inhibitory activity of this compound extends beyond the cathepsin family to other papain-like cysteine proteases. The fundamental mechanism of covalent modification of the active site cysteine is common to this entire superfamily of enzymes.

Papain: As the archetypal cysteine protease, papain is a common target for evaluating the potency and mechanism of new inhibitors. Peptidyl chloromethylketones are effective irreversible inhibitors of papain.

Calpains: This family of intracellular calcium-dependent cysteine proteases is also targeted by this compound. medchemexpress.commedchemexpress.com In fact, it is often described as a calpain inhibitor in research contexts. medchemexpress.commedchemexpress.com This indicates that the Leu-Tyr sequence is effectively recognized by the substrate-binding site of calpain.

Factors Influencing Off-Target Binding in Research Models

The potential for off-target binding is a critical consideration when using this compound as a research tool. Several factors contribute to its selectivity profile.

Reactive Warhead Chemistry: The chloromethylketone group is an electrophilic moiety that irreversibly alkylates the nucleophilic thiolate of an active site cysteine. nih.gov While highly effective, this reactivity is not absolutely specific. Any sufficiently accessible and reactive cysteine residue could potentially be modified, leading to off-target inhibition of other cysteine-containing proteins.

Homology Among Cysteine Proteases: The high degree of structural similarity in the active sites of many cysteine proteases, particularly within the cathepsin family (e.g., Cathepsins K, L, and S), makes designing highly selective inhibitors challenging. nih.gov The peptide sequence confers a degree of selectivity, but it may not be sufficient to prevent cross-reactivity with closely related enzymes that have similar substrate preferences.

Inhibitor Concentration: In experimental models, using the lowest effective concentration of the inhibitor is crucial to minimize off-target effects. At higher concentrations, the likelihood of non-specific binding and inhibition of less-favored targets increases significantly.

Substrate Mimicry and Active Site Topography

The inhibitory mechanism of this compound is a classic example of affinity labeling, which relies on substrate mimicry to achieve specificity.

The inhibitor is designed to resemble a natural dipeptide substrate. The N-terminal benzyloxycarbonyl (Z) group and the Leu-Tyr peptide sequence guide the inhibitor into the active site cleft of the target protease. The enzyme recognizes the inhibitor as a substrate, binding it in a specific orientation dictated by interactions within the substrate-binding pockets (S-sites).

Once the inhibitor is correctly positioned, the chloromethylketone "warhead" is brought into close proximity to the catalytic residues of the active site. In cysteine proteases, the key catalytic residue is a cysteine (often Cys25 in the papain family), which exists as a highly reactive thiolate ion (S⁻) as part of a catalytic dyad or triad (B1167595). nih.govfrontiersin.org The thiolate performs a nucleophilic attack on the carbon atom of the chloromethyl group, displacing the chloride ion and forming a stable thioether bond. This covalent modification of the catalytic cysteine residue results in the irreversible inactivation of the enzyme. nih.gov

Biochemical and Cellular Research Applications of Z Leu Tyr Chloromethylketone

Elucidation of Protease Function in Cellular Pathways (Non-Clinical)

Z-Leu-Tyr-chloromethylketone, an inhibitor of certain proteases like calpains and chymotrypsin-like serine proteases, has been instrumental in dissecting the roles of these enzymes in fundamental cellular processes. Its ability to covalently and irreversibly bind to the active site of target proteases makes it a valuable tool for researchers investigating the intricate molecular machinery that governs cellular life and death.

Investigation of Apoptosis Regulation in Cellular Models

The process of programmed cell death, or apoptosis, is tightly regulated by a complex interplay of various proteins, including proteases. This compound has been utilized to probe the involvement of specific proteases in the apoptotic cascade. As an inhibitor of calpains, a family of calcium-dependent cysteine proteases, this compound can help elucidate their role in apoptotic signaling. Calpains are known to cleave a variety of substrates, including cytoskeletal proteins and signaling molecules, and their dysregulation has been implicated in various pathological conditions.

Studies on Cell Cycle Progression and Protease Involvement

The cell cycle is a highly ordered series of events that leads to cell division and proliferation. The transitions between different phases of the cell cycle are controlled by a network of regulatory proteins, including cyclin-dependent kinases (CDKs) and their inhibitors. Proteolysis plays a critical role in ensuring the unidirectional and timely progression through the cell cycle by degrading key regulatory proteins.

Research utilizing a similar and more selective calpain inhibitor, benzyloxycarbonyl-Leu-Leu-Tyr-diazomethylketone (Z-LLY-CHN2), has provided significant insights into the role of a calpain-like protease in the G1 to S-phase transition. nih.gov In a study using WI-38 human fibroblasts, treatment with Z-LLY-CHN2 prevented the cells from entering the S-phase of the cell cycle. nih.gov This cell cycle arrest was linked to the inhibition of the degradation of the tumor suppressor protein p53. nih.gov The accumulation of p53 led to an increase in the CDK inhibitor p21Waf1/Cip1, which in turn halted the cell cycle. nih.gov These findings suggest that a Z-LLY-CHN2-sensitive, calpain-like protease is responsible for the proteolysis of p53 in the late G1 phase, a necessary step for the cell to commit to DNA replication in the S-phase. nih.gov Given its similar inhibitory profile, this compound can be employed in similar studies to further investigate the specific proteases involved in regulating the levels of key cell cycle proteins like p53 and cyclins.

Cell Line Inhibitor Observed Effect on Cell Cycle Mechanism
WI-38 human fibroblastsZ-LLY-CHN2Arrest at G1/S transitionInhibition of p53 degradation, leading to increased p21Waf1/Cip1

Analysis of Protein Quality Control Mechanisms

Maintaining a healthy proteome is crucial for cellular function and survival. Cells have evolved sophisticated protein quality control (PQC) systems to identify and eliminate misfolded or damaged proteins. The ubiquitin-proteasome system (UPS) is a major pathway for the degradation of such aberrant proteins. The 26S proteasome, a large multi-protein complex, is the central protease of this system.

This compound, as an inhibitor of the chymotrypsin-like activity of the proteasome, serves as a valuable chemical tool to study PQC mechanisms. medchemexpress.com By blocking proteasome function, researchers can induce the accumulation of ubiquitinated proteins and study the cellular responses to proteotoxic stress. This allows for the investigation of alternative PQC pathways, such as autophagy, and the elucidation of the roles of various chaperone proteins and ubiquitin ligases in recognizing and targeting misfolded proteins for degradation. The use of proteasome inhibitors like this compound has been pivotal in understanding the intricate network of PQC that safeguards cellular homeostasis.

Modulation of Inflammatory Responses in In Vitro Systems

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. This process involves the activation of various immune cells and the release of inflammatory mediators. Proteases play a significant role in modulating inflammatory responses by processing cytokines, chemokines, and other signaling molecules.

The inhibitory activity of this compound against certain proteases can be harnessed to study their involvement in inflammatory signaling pathways in in vitro systems. For instance, by treating cell cultures of immune cells, such as macrophages or neutrophils, with this inhibitor, researchers can investigate the role of specific proteases in the production and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins. While direct studies on the anti-inflammatory effects of this compound are limited, research on the broader class of protease inhibitors has demonstrated their potential to modulate inflammatory responses. For example, secretory leukocyte protease inhibitor (SLPI) and its mutants have been shown to suppress inflammation, and this effect is linked to their antiprotease activity. This suggests that inhibiting specific proteases could be a viable strategy to dampen inflammatory cascades.

Use as a Chemical Probe for Protease Activity

The study of protease activity within complex biological systems requires highly specific and sensitive tools. Chemical probes, particularly activity-based probes (ABPs), have emerged as powerful reagents for the detection, visualization, and quantification of active proteases.

Development and Application of Activity-Based Probes (ABPs)

Activity-based probes are small molecules that typically consist of three key components: a reactive group (or "warhead") that covalently binds to the active site of a target enzyme, a recognition element that provides specificity for a particular protease or protease family, and a reporter tag (e.g., a fluorophore or a biotin) for detection and analysis. The chloromethylketone moiety in this compound serves as an effective irreversible warhead that forms a covalent bond with a key active site residue (typically a histidine or serine) of the target protease.

The peptide sequence, Leu-Tyr, in this compound provides a degree of specificity for proteases that recognize and cleave after tyrosine residues, such as chymotrypsin (B1334515) and chymotrypsin-like proteases. This inherent specificity makes this compound a valuable scaffold for the development of more sophisticated ABPs. By modifying the peptide sequence and incorporating a reporter tag, researchers can design probes to selectively label and study the activity of specific chymotrypsin-like proteases in cell lysates, intact cells, and even in vivo models.

The general workflow for using such an ABP involves incubating the probe with a biological sample, allowing it to covalently label the active target proteases. The labeled proteases can then be detected and quantified using various techniques, such as fluorescence imaging, flow cytometry, or mass spectrometry-based proteomics. This approach provides a direct measure of the functional state of proteases, which is often more informative than simply measuring their protein expression levels. The development of ABPs based on the peptide chloromethylketone scaffold has significantly advanced our understanding of the roles of proteases in health and disease.

Component of ABP Function Example in a this compound-based probe
Reactive Group (Warhead)Covalently binds to the active site of the target protease.Chloromethylketone
Recognition ElementProvides specificity for a particular protease or family.Leu-Tyr dipeptide
Reporter TagEnables detection and quantification of the labeled protease.Fluorophore, Biotin (B1667282) (hypothetically added)

Tracking Protease Activity in Lysates and Cellular Extracts

This compound is instrumental in the study of protease activity within complex biological mixtures like cell lysates and extracts. As an inhibitor, it can be used to identify and characterize the activity of specific proteases, such as calpains. medchemexpress.com By observing the reduction in substrate cleavage upon the addition of this compound, researchers can infer the presence and activity level of its target proteases. This method is crucial for understanding the regulatory roles of these enzymes in various cellular processes.

Role in Protein Interaction and Function Studies (Protein Modification)

The reactivity of the chloromethylketone group makes this compound a useful tool for protein modification studies. chemimpex.com By covalently binding to the active site of target proteases, it can be used to map enzyme active sites and study protein-protein interactions. cncb.ac.cn This irreversible inhibition allows for the stable modification of a protein, facilitating further analysis of its structure and function without the complication of ongoing enzymatic activity. Researchers utilize this compound to investigate how the inhibition of a specific protease affects cellular pathways and protein networks. chemimpex.com

Applications in Peptide Synthesis Protocols as a Reagent

This compound also serves as a valuable reagent in the field of peptide synthesis. chemimpex.com The unique chemical properties imparted by the chloromethylketone moiety enhance its reactivity, making it a suitable component for constructing complex peptide sequences with specific biological activities. chemimpex.com Its structure can be incorporated into larger peptide chains, contributing to the development of novel peptide-based therapeutics and research tools. chemimpex.com The process of peptide coupling, which is fundamental to peptide synthesis, involves the joining of amino acids, and reagents like this compound can be integral to creating specific, functionally active peptides. bachem.com

Comparative Studies with Other Protease Inhibitors in Mechanistic Research

To better understand the mechanisms of protease inhibition, this compound is often compared with other classes of inhibitors. These comparative studies are essential for elucidating the specificities and efficiencies of different inhibitory scaffolds.

Comparative analyses between chloromethylketones, fluoromethylketones (FMKs), and diazomethyl ketones have provided valuable insights into their respective potencies and specificities as protease inhibitors. For instance, in a study on cathepsin B, the dipeptide derivative Z-Phe-Ala-CH2F (a fluoromethyl ketone) was found to be a potent inhibitor, with a second-order rate constant significantly higher than its diazomethyl analogue but lower than its chloromethyl counterpart. nih.gov While the chloromethyl ketone was the most reactive, its strong electrophilic nature raised concerns about potential off-target effects. nih.gov

Another study focusing on calpain II inhibitors demonstrated that the dipeptide Z-Leu-Tyr-CH2F (an FMK) and the tripeptide Z-Leu-Leu-Tyr-CH2F were effective irreversible inhibitors. nih.govmdpi.com This highlights the efficacy of the fluoromethyl ketone group in creating potent and specific protease inhibitors.

InhibitorTarget EnzymeSecond-Order Rate Constant (M-1s-1)
Z-Phe-Ala-CH2ClCathepsin B45,300
Z-Phe-Ala-CH2FCathepsin B16,200
Z-Phe-Ala-CHN2Cathepsin B546
Z-Leu-Tyr-CH2FCalpain II17,000
Z-Leu-Leu-Tyr-CH2FCalpain II28,900

Peptidyl aldehydes represent another class of protease inhibitors that are often compared with chloromethylketones. A key difference lies in the nature of their inhibition; peptidyl aldehydes are typically reversible inhibitors, which allows for the study of steady-state kinetics. allpeptide.com In contrast, the irreversible nature of chloromethylketones is suited for studying reaction rates. allpeptide.com

Research has shown that while peptidyl aldehydes can be potent inhibitors of calpains, they often exhibit cross-reactivity with other cysteine proteases like cathepsins. allpeptide.com For example, while Z-Leu-Met-H and PB-Leu-Met-H were identified as potent inhibitors of calpain I, they also significantly inhibited cathepsin L. allpeptide.com The design of these peptidyl aldehydes often incorporates bulky amino acid residues at the P1 position, a feature known to be favored by calpains, which was also a strategy used in designing peptidyl chloromethylketone inhibitors. allpeptide.com

Inhibitor ClassInhibition TypePrimary Application in Kinetic Studies
Peptidyl ChloromethylketonesIrreversibleReaction Rate Studies
Peptidyl AldehydesReversibleSteady-State Kinetics

Methodological Considerations and Best Practices in Research Utilizing Z Leu Tyr Chloromethylketone

Validation of Inhibition Kinetics in Enzymatic Assays

The process involves monitoring the enzyme's activity over time in the presence of various concentrations of the inhibitor. Initial rates of inhibition are measured, and from this data, the kinetic parameters can be derived. For example, a related dipeptide inhibitor, Z-Leu-Tyr-fluoromethylketone, was shown to irreversibly inactivate the cysteine protease calpain II with a determined second-order rate constant, providing a quantitative measure of its efficiency.

Table 1: Example of Second-Order Rate Constants for a Dipeptide Protease Inhibitor. This data, for a related fluoromethylketone analog, illustrates the kinetic parameters determined in enzymatic assays for irreversible inhibitors.
InhibitorTarget EnzymeSecond-Order Rate Constant (M⁻¹s⁻¹)
Z-Leu-Tyr-CH₂FChicken Gizzard Calpain II17,000
Z-Leu-Leu-Tyr-CH₂FChicken Gizzard Calpain II28,900

A robust assay design for kinetic validation involves pre-incubating the enzyme and inhibitor for varying time points before the addition of a fluorogenic or chromogenic substrate to measure residual activity. This allows for the determination of the rate of inactivation (kₒₑₛ) at each inhibitor concentration.

Confirmation of Irreversible Binding Characteristics

A key feature of chloromethylketones is their ability to form a covalent bond with active site residues, typically a histidine or cysteine, leading to irreversible inhibition. This characteristic must be experimentally confirmed to distinguish it from tight-binding reversible inhibition.

Several methods can be employed to confirm irreversibility:

Dialysis: In this classic technique, the enzyme-inhibitor complex is dialyzed against a large volume of buffer. A reversible inhibitor will dissociate, leading to the recovery of enzyme activity, whereas an irreversibly bound inhibitor will remain attached, and no activity will be restored.

Mass Spectrometry: This powerful analytical technique can directly confirm covalent modification. By comparing the mass of the native enzyme to that of the inhibitor-treated enzyme, a mass shift corresponding to the addition of the inhibitor molecule can be detected, providing direct evidence of a covalent adduct.

X-ray Crystallography: Co-crystallization of the target enzyme with Z-Leu-Tyr-chloromethylketone can provide atomic-level detail of the covalent interaction. Structural studies have shown that dipeptide chloromethylketone inhibitors form a covalent bond with catalytic triad (B1167595) residues (e.g., serine and histidine) in the active site of proteases, confirming the mechanism of irreversible binding.

Considerations for Concentration-Dependent Specificity in In Vitro and Cellular Studies

The reactivity of the chloromethylketone "warhead" necessitates careful consideration of its concentration to ensure target specificity. While highly effective, the electrophilic nature of this functional group can lead to off-target modifications at high concentrations, resulting in non-specific cellular toxicity or inhibition of unintended enzymes.

It is crucial to establish an experimental window where the inhibitor acts specifically on the intended target. This is achieved through meticulous dose-response studies. The lowest effective concentration that achieves maximal inhibition of the target of interest should be used. In cellular studies, this concentration should also be demonstrated to have minimal impact on cell viability or other cellular processes unrelated to the target enzyme. Phenotypic screens of compound libraries have shown that chloromethylketone scaffolds can exhibit higher cytotoxicity compared to other covalent warheads, underscoring the importance of using the appropriate concentration.

Table 2: Conceptual Framework for Concentration-Dependent Effects of a Covalent Inhibitor.
Inhibitor Concentration RangeObserved In Vitro/Cellular EffectInterpretation
Low (e.g., 1-100 nM)Specific inhibition of primary enzyme target.Optimal range for specific inhibition.
Medium (e.g., 0.1-10 µM)Saturation of primary target; potential for inhibition of less sensitive, related enzymes.Potential for off-target effects begins to emerge.
High (e.g., >10 µM)Broad inhibition of multiple enzymes; observable cytotoxicity.Non-specific effects likely dominate the observed phenotype.

Assay Design for Substrate Specificity Mapping

Understanding the substrate specificity of a target protease is fundamental to interpreting the effects of an inhibitor like this compound. The design of the inhibitor itself is based on the enzyme's preference for Leu at the P2 position and Tyr at the P1 position. Assays designed to map this specificity provide a crucial baseline for inhibitor studies.

A powerful method for this is the use of combinatorial peptide libraries with a fluorescent reporter. pnas.org These libraries can be used to rapidly profile the enzyme's preferences at multiple positions (P1, P2, P3, P4, etc.) simultaneously. pnas.org

The general approach involves:

Library Design: A library of peptides is synthesized where specific positions are varied. For instance, to confirm the P2 preference of an enzyme targeted by this compound, a library with the general structure Ac-P3-X-Tyr-AMC could be created, where 'X' represents a mixture of all natural amino acids.

Enzymatic Screening: The target enzyme is incubated with the library, and the rate of cleavage is monitored by the release of the fluorophore (e.g., 7-amino-4-methylcoumarin, AMC).

Deconvolution and Analysis: The most rapidly cleaved substrates are identified, revealing the enzyme's preferred amino acids at the varied position.

This information not only validates the rationale for using a Leu-Tyr based inhibitor but also helps in designing highly specific control peptides and interpreting potential off-target effects.

Table 3: Example of a Positional Scanning Substrate Library to Map P2 Specificity.
Substrate SeriesDescriptionPurpose
Ac-Ala-X-Tyr-AMCA series of fluorogenic substrates where the P3 (Ala) and P1 (Tyr) positions are fixed, while the P2 position (X) is systematically varied with different amino acids.To determine the relative preference of the target protease for different amino acids at the S2 subsite, thereby validating the use of Leucine (B10760876) in the inhibitor sequence.
Ac-Ala-Leu-Tyr-AMC
Ac-Ala-Val-Tyr-AMC

Structural Biology Insights into Enzyme Inhibitor Interactions

Crystallographic Analysis of Z-Leu-Tyr-chloromethylketone-Bound Complexes

X-ray crystallography is a powerful technique that allows researchers to determine the three-dimensional structure of molecules, including complex biological macromolecules like enzymes. By crystallizing an enzyme while it is bound to an inhibitor, scientists can visualize the precise orientation of the inhibitor within the enzyme's active site.

Studies on serine proteases like chymotrypsin (B1334515), when inhibited by peptidyl chloromethyl ketones, have been particularly insightful. Though a structure for this compound specifically bound to its target may not be widely published, extensive crystallographic work has been done on highly similar inhibitor-enzyme complexes. For instance, the crystal structure of α-chymotrypsin bound to a peptidyl chloromethyl ketone inhibitor reveals the formation of a tetrahedral adduct, which is believed to be analogous to the transient tetrahedral intermediate formed during the natural catalytic process. researchgate.net These crystallographic snapshots are crucial for understanding the stereochemical basis of enzyme inhibition. In one notable study, the complex of bovine chymotrypsin Aγ with a peptide chloromethyl ketone was examined, providing direct evidence of the covalent linkage formed between the inhibitor and the enzyme. acs.org Similarly, crystal structures of other enzymes, such as Streptomyces griseus protease B, have been solved with tripeptide chloromethyl ketone inhibitors, further elucidating the common mechanisms of this inhibitor class. nih.gov

This compound is a type of irreversible inhibitor known as an affinity label or a mechanism-based inhibitor. Its inhibitory activity stems from the reactive chloromethyl ketone moiety, which acts as an electrophilic "warhead." This group is specifically designed to react with a nucleophilic residue within the enzyme's active site once the inhibitor is properly positioned by the binding of its peptidyl portion (Z-Leu-Tyr).

Crystallographic studies on related complexes have definitively shown how this covalent bond forms. acs.org In serine proteases like chymotrypsin, the active site contains a "catalytic triad" of amino acid residues (typically Serine, Histidine, and Aspartate). For chloromethyl ketone inhibitors, the key nucleophile is the imidazole (B134444) side chain of a specific histidine residue (His-57 in chymotrypsin). acs.org The process involves the following steps:

The inhibitor binds to the active site, with its peptide portion mimicking the enzyme's natural substrate.

The nitrogen atom (specifically N'2) of the His-57 side chain performs a nucleophilic attack on the carbon atom of the chloromethyl group.

This attack displaces the chlorine atom, a good leaving group, and forms a stable covalent bond between the inhibitor and the enzyme. acs.org

This alkylation of the active site histidine effectively and irreversibly inactivates the enzyme, as the catalytic machinery is now blocked. The resulting structure is a stable tetrahedral adduct that can be clearly observed in electron density maps from X-ray diffraction data. researchgate.net

The specificity of an inhibitor like this compound for its target enzyme is determined not only by the reactive warhead but also by the precise interactions between its peptide backbone and the enzyme's binding pockets. Crystallography is essential for identifying these interactions.

For chymotrypsin and related proteases, the active site is not a single point but a cleft with several subsites (S1, S2, S3, etc.) that accommodate the amino acid side chains of the substrate (or inhibitor). The "primary specificity" of chymotrypsin is for large hydrophobic residues at the P1 position (the amino acid just before the cleaved bond), and this is dictated by the S1 subsite. acs.org

Key findings from crystallographic analyses include:

The S1 Pocket : In the case of this compound, the bulky, aromatic side chain of the Tyrosine (Tyr) residue is expected to fit snugly into the deep, hydrophobic S1 pocket of a chymotrypsin-like protease. This interaction is the primary determinant of binding affinity and specificity.

His-57 : As mentioned, this residue is not only part of the catalytic triad (B1167595) but is the direct site of covalent modification by the chloromethyl ketone. acs.org

Other Stabilizing Residues : The Leucine (B10760876) (Leu) residue of the inhibitor would occupy the S2 subsite, forming additional van der Waals interactions. Furthermore, residues lining the active site cleft, such as Phe-316, Tyr-766, and His-767 in some enzymes, form a stabilizing "pocket" that orients the substrate for catalysis or, in this case, the inhibitor for covalent modification. nih.gov The benzyloxycarbonyl (Z) group also contributes to binding by forming hydrophobic interactions. The precise network of hydrogen bonds and hydrophobic contacts between the inhibitor and residues lining these pockets ensures the chloromethyl group is perfectly positioned for the reaction with the catalytic histidine.

Interaction Type Inhibitor Moiety Key Enzyme Residue/Pocket Significance
Covalent Bond Chloromethyl ketoneHis-57 (in Chymotrypsin)Irreversibly inactivates the enzyme. acs.org
Hydrophobic Tyrosine side chainS1 Specificity PocketPrimary determinant of binding and specificity. acs.org
Hydrophobic Leucine side chainS2 SubsiteEnhances binding affinity.
Hydrophobic Benzyloxycarbonyl (Z) groupEnzyme surfaceContributes to overall binding.

Structure-Activity Relationship (SAR) Studies for Chloromethyl Ketone-Based Inhibitors

Structure-activity relationship (SAR) studies are systematic investigations into how the chemical structure of a compound affects its biological activity. For chloromethyl ketone-based inhibitors, SAR studies explore how modifications to the peptide sequence, the N-terminal protecting group, and the reactive warhead itself influence potency and selectivity.

The core principle of SAR for these inhibitors is that the peptide portion provides specificity, guiding the reactive chloromethyl ketone to the correct enzyme. A study on chloromethyl ketone derivatives as inhibitors of human chymase, for example, started with the classical inhibitor Z-Phe-CH2Cl and synthesized a series of analogues to find a potent and selective compound. nih.gov This demonstrates that even small changes can dramatically alter the inhibitory profile.

Key SAR insights for this class of inhibitors include:

The P1 Residue : The amino acid at the P1 position (Tyrosine in this compound) is the most critical determinant of target specificity. An inhibitor with Phenylalanine at P1 will preferentially target enzymes like chymotrypsin, while one with Lysine at P1 will target trypsin-like enzymes. researchgate.net

Peptide Length : Increasing the length of the peptide chain can enhance binding affinity and selectivity by allowing for more interactions with the enzyme's subsites. Tripeptide chloromethyl ketones have been shown to be more effective inactivators of enzymes like thrombin and kallikrein compared to single amino acid derivatives. researchgate.net

The Warhead : While the chloromethyl ketone is a classic reactive group, related warheads like fluoromethyl or trifluoromethyl ketones have also been explored. researchgate.nettaylorfrancis.com These modifications can alter the reactivity and the nature of the covalent bond formed (sometimes making it reversible), which fine-tunes the inhibitor's properties. The chloromethyl ketone has been identified in screens of covalent compounds as having a particularly high success rate in identifying active antibacterial agents. researchgate.netbiorxiv.org

Structural Feature Modification Effect on Activity Reference
P1 Amino Acid Changing from Phe to Tyr, Leu, or LysAlters enzyme selectivity (e.g., chymotrypsin vs. trypsin) nih.govresearchgate.net
Peptide Length Increasing from one to three amino acidsOften increases potency and selectivity researchgate.net
N-terminal Group Changing the protecting group (e.g., Z, Tosyl)Can affect solubility and binding interactions researchgate.net
Reactive Warhead Substituting Cl with F (e.g., trifluoromethyl ketone)Modulates reactivity and potential for reversibility researchgate.nettaylorfrancis.com

Computational Modeling and Docking Approaches for Binding Predictions

In parallel with experimental techniques, computational modeling and molecular docking have become indispensable tools for predicting and analyzing how inhibitors like this compound bind to their enzyme targets. These in silico methods can provide detailed insights into binding modes and energies, guiding the design of new and more potent inhibitors.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand/inhibitor) when bound to a second (the receptor/enzyme). Using programs like AutoDock Vina, researchers can place a model of this compound into the known three-dimensional structure of a target enzyme. imb.com.cn The program then samples numerous possible binding poses and scores them based on a calculated binding energy, with the lowest energy pose representing the most probable binding mode.

This approach can:

Predict Binding Conformation : Docking can accurately predict how the inhibitor fits into the active site, showing, for example, the Tyr side chain in the S1 pocket and the Leu side chain in the S2 pocket.

Identify Key Interactions : The models generated can highlight specific hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the enzyme-inhibitor complex.

Guide SAR Studies : Before synthesizing new analogues, researchers can model them computationally to predict whether a proposed structural change will improve or hinder binding. This is a key component of rational drug design. rsc.org

Beyond simple docking, molecular dynamics (MD) simulations can be employed. MD simulations model the movement of every atom in the enzyme-inhibitor complex over time, providing a dynamic view of the binding. This can help assess the stability of the predicted binding pose and reveal more subtle aspects of the interaction that are not apparent from a static model. rsc.org

Chemical Synthesis and Derivatization Strategies for Research Probes

Synthetic Approaches for Peptide-Chloromethyl Ketone Generation (e.g., SPPS)

The generation of peptide-chloromethyl ketones like Z-Leu-Tyr-CMK is a multi-step process that can be achieved through various synthetic methodologies. A prominent and efficient method for assembling the peptide backbone is Solid-Phase Peptide Synthesis (SPPS). luxembourg-bio.comdu.ac.inresearchgate.net SPPS offers significant advantages over traditional solution-phase synthesis, including the use of excess reagents to drive reactions to completion and simplified purification procedures where byproducts and excess reagents are removed by simple washing and filtration steps. luxembourg-bio.com

The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is a widely adopted approach in SPPS. luxembourg-bio.comdu.ac.in The synthesis commences with the attachment of the C-terminal amino acid, in this case, a precursor to the chloromethyl ketone moiety, to an insoluble resin support. The peptide chain is then elongated in a stepwise manner by the sequential addition of N-terminally protected amino acids (Fmoc-Tyr(tBu)-OH and Fmoc-Leu-OH). Each cycle of amino acid addition involves two key steps: the removal of the temporary Fmoc protecting group from the N-terminus of the growing peptide chain, typically with a secondary amine like piperidine, followed by the coupling of the next Fmoc-protected amino acid. uci.edu The carboxyl group of the incoming amino acid is activated using coupling reagents to facilitate the formation of the amide bond. du.ac.in

Following the assembly of the protected peptide sequence on the solid support, the final step involves the introduction of the chloromethyl ketone functionality and cleavage from the resin. This can be achieved through various chemical transformations. The peptide is then cleaved from the resin and all side-chain protecting groups are removed, typically with a strong acid such as trifluoroacetic acid (TFA), to yield the crude peptide-chloromethyl ketone. uci.edu Purification of the final product is generally accomplished using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 1: Key Steps in the Solid-Phase Synthesis of a Peptide-Chloromethyl Ketone

StepDescriptionReagents and Conditions
Resin Preparation Swelling the resin in a suitable solvent to allow for efficient reaction kinetics.Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
First Amino Acid Loading Attaching the C-terminal amino acid (or a precursor) to the resin.Fmoc-amino acid, coupling agent (e.g., DIC), base (e.g., DIPEA)
Fmoc Deprotection Removal of the temporary N-terminal Fmoc protecting group.20% Piperidine in DMF
Amino Acid Coupling Addition of the next Fmoc-protected amino acid to the growing peptide chain.Fmoc-amino acid, activating agent (e.g., HBTU, HATU), base (e.g., DIPEA)
Final Cleavage and Deprotection Cleavage of the peptide from the resin and removal of side-chain protecting groups.Trifluoroacetic acid (TFA) with scavengers (e.g., triisopropylsilane, water)
Purification Isolation of the pure peptide-chloromethyl ketone.Reverse-phase high-performance liquid chromatography (RP-HPLC)

Strategies for Introducing Reporter Groups (e.g., Biotin (B1667282), Fluorescent Tags)

To enhance the utility of Z-Leu-Tyr-CMK as a research probe, reporter groups such as biotin or fluorescent tags can be incorporated into its structure. These modifications enable the detection, localization, and quantification of the target enzyme.

Biotinylation: The introduction of a biotin moiety allows for the highly specific and high-affinity interaction with streptavidin or avidin, which can be conjugated to various signaling or purification tags. Biotin can be incorporated into the peptide sequence during SPPS by using a biotinylated amino acid derivative, such as Fmoc-Lys(Biotin)-OH, at a desired position in the peptide chain. researchgate.netnih.gov Alternatively, biotin can be conjugated to the N-terminus of the peptide after the completion of the solid-phase synthesis. nih.gov The choice of biotinylation strategy depends on the desired location of the tag and its potential interference with the inhibitor's binding to the target enzyme.

Fluorescent Labeling: Fluorescent tags allow for the direct visualization and tracking of the inhibitor and its target enzyme in biological systems. nih.gov Similar to biotinylation, fluorescent dyes can be introduced during SPPS by coupling a dye-conjugated amino acid. More commonly, a reactive derivative of the fluorescent dye is conjugated to the peptide after its synthesis and purification. researchgate.net This is often achieved by reacting the N-terminal amine or the side chain of a specific amino acid (like lysine) with an amine-reactive dye, such as a succinimidyl ester or isothiocyanate derivative of the fluorophore. The choice of fluorophore depends on the specific application, considering factors like excitation and emission wavelengths, quantum yield, and photostability.

Development of Analogs with Modified Peptide Sequences for Altered Selectivity

The specificity of a peptide-based inhibitor is largely determined by its amino acid sequence, which dictates its interaction with the binding pocket of the target enzyme. By systematically modifying the peptide sequence of Z-Leu-Tyr-CMK, it is possible to develop analogs with altered selectivity towards different proteases.

Structure-activity relationship (SAR) studies are crucial in guiding the design of these analogs. nih.govnih.gov For instance, replacing the leucine (B10760876) or tyrosine residues with other natural or unnatural amino acids can probe the steric and electronic requirements of the enzyme's active site. A change in the peptide backbone or the introduction of conformational constraints can also influence binding affinity and selectivity. The goal of these modifications is to enhance the inhibitor's potency for the intended target while minimizing off-target effects. Each new analog is synthesized and then biochemically evaluated to determine its inhibitory activity against a panel of proteases, thereby building a comprehensive understanding of the structural features that govern selectivity.

Future Directions and Emerging Research Avenues for Z Leu Tyr Chloromethylketone

Design of Next-Generation Highly Selective Probes

The peptide backbone of Z-Leu-Tyr-chloromethylketone provides a scaffold that can be elaborated upon to create next-generation activity-based probes (ABPs). These probes are invaluable tools for visualizing and quantifying enzyme activity in complex biological systems. The design of such probes would involve the incorporation of reporter tags, such as fluorophores or biotin (B1667282), onto the Z-Leu-Tyr peptide sequence while retaining the chloromethylketone "warhead" for covalent modification of the target protease's active site.

Future research in this area could focus on:

Development of Fluorescent Probes: Attaching environmentally sensitive fluorophores to the Z-Leu-Tyr scaffold could enable real-time imaging of protease activity in living cells. These probes could be engineered to exhibit a change in fluorescence upon covalent binding to the target enzyme, providing a direct readout of enzymatic function.

Synthesis of Biotinylated Probes: The incorporation of a biotin tag would allow for the affinity purification of target proteases from cell lysates. This approach is crucial for identifying the specific enzymes that interact with this compound and for profiling their activity in different cellular contexts.

"Click" Chemistry-Enabled Probes: The introduction of bioorthogonal handles, such as alkynes or azides, would permit the use of "click" chemistry for the late-stage functionalization of the probe. This modular approach facilitates the rapid synthesis of a diverse range of probes with different reporter tags from a common precursor.

Interactive Table: Potential Modifications for Next-Generation Probes

Probe Type Reporter Tag Potential Application Key Design Consideration
Fluorescent ABP Fluorescein, Rhodamine, etc. Live-cell imaging of protease activity Maintaining cell permeability and minimizing steric hindrance
Affinity Probe Biotin Pull-down and identification of target proteases Ensuring the linker does not interfere with binding

Investigation of Novel Biological Targets and Pathways

While this compound is known to inhibit calpains and cathepsins, its full spectrum of biological targets is likely broader. The identification of these "off-target" interactions is critical for understanding the compound's complete mechanism of action and for repurposing it for new therapeutic applications.

Future research directions include:

Target Deconvolution using Chemical Proteomics: Employing affinity-based probes derived from this compound in combination with mass spectrometry can identify the full complement of interacting proteins in an unbiased manner. This approach, known as target deconvolution, is essential for discovering novel targets.

Phenotypic Screening: High-throughput screening of this compound across various cell lines and disease models can uncover unexpected biological activities. The subsequent identification of the molecular targets responsible for these phenotypes can reveal novel therapeutic opportunities.

Pathway Analysis: Once novel targets are identified, systems biology approaches can be used to map these proteins to specific signaling pathways. This will provide insights into how this compound modulates cellular function and may point to its potential use in diseases where these pathways are dysregulated.

Advanced Mechanistic Studies using Integrated Omics Approaches

To gain a comprehensive understanding of the cellular response to this compound, it is necessary to move beyond the study of individual protein targets and embrace a systems-level perspective. Integrated omics approaches, which combine proteomics, metabolomics, and transcriptomics, can provide a holistic view of the compound's impact on cellular physiology.

Key research avenues in this area are:

Quantitative Proteomics: Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) can be used to quantify global changes in protein expression in response to treatment with this compound. This can reveal downstream effects of protease inhibition and identify compensatory mechanisms.

Metabolomic Profiling: Mass spectrometry-based metabolomics can identify alterations in cellular metabolism that result from the inhibition of specific proteases. This can link the activity of target enzymes to metabolic pathways and uncover novel metabolic vulnerabilities.

Integrated Multi-Omics Analysis: The true power of these approaches lies in their integration. By combining data from proteomics, metabolomics, and transcriptomics, researchers can construct detailed models of the cellular pathways modulated by this compound, leading to a more profound understanding of its mechanism of action.

Exploration of Related Warhead Chemistries for Protease Inhibition

The chloromethylketone moiety of this compound is an effective irreversible inhibitor, but it is not without its limitations, including potential off-target reactivity. The exploration of alternative electrophilic "warheads" attached to the Z-Leu-Tyr peptide scaffold could lead to inhibitors with improved selectivity and pharmacological properties.

Future research in this area should focus on a comparative analysis of different warhead chemistries:

Fluoromethylketones (FMKs): The corresponding fluoromethylketone, Z-Leu-Tyr-fluoromethylketone, has been shown to be an effective inhibitor of calpain II, although it also inhibits cathepsin L. nih.gov A direct comparison of the potency and selectivity of the chloro- and fluoromethylketone analogues would provide valuable structure-activity relationship (SAR) data. The monofluoromethylketone group is generally considered to have high reactivity and selectivity for cysteine proteases while exhibiting poor irreversible inhibition towards serine proteases. nih.gov

Vinyl Sulfones: Peptidyl vinyl sulfones are another class of irreversible inhibitors that act as Michael acceptors for the active site thiol of cysteine proteases. Synthesizing Z-Leu-Tyr-vinyl sulfone and comparing its inhibitory profile to the chloromethylketone would be a valuable endeavor.

Other Michael Acceptors: A range of other Michael acceptors, such as acyloxymethyl ketones and diazomethyl ketones, could be appended to the Z-Leu-Tyr peptide to explore a wider chemical space of potential inhibitors. nih.gov

Interactive Table: Comparison of Potential Warhead Chemistries

Warhead Chemistry Mechanism of Action Potential Advantages Potential Disadvantages
Chloromethylketone Irreversible Alkylation Potent inhibition Potential for off-target reactivity
Fluoromethylketone Irreversible Alkylation Generally more selective for cysteine proteases than chloromethylketones May still exhibit cross-reactivity
Vinyl Sulfone Michael Addition High reactivity with thiols Potential for reaction with other biological nucleophiles

By systematically exploring these advanced research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple protease inhibitor into a sophisticated tool for chemical biology and a lead compound for the development of next-generation therapeutics.

Q & A

Q. What is the mechanism of action of Z-Leu-Tyr-chloromethylketone in calpain inhibition?

this compound acts as an irreversible inhibitor of calpain proteases by covalently modifying the active-site cysteine residue via its chloromethylketone group. This modification blocks substrate access, effectively halting proteolytic activity. Researchers should validate inhibition kinetics using fluorogenic calpain substrates (e.g., Suc-LLVY-AMC) and confirm irreversible binding through pre-incubation experiments with varying inhibitor concentrations .

Q. How can researchers ensure selectivity of this compound for calpain over other cysteine proteases?

To assess selectivity, perform parallel inhibition assays against related proteases (e.g., cathepsins, caspases) under identical buffer conditions. Include positive controls (e.g., E-64 for cysteine proteases) and use calpain-specific substrates. Structural analysis (e.g., molecular docking) can predict selectivity based on the hydrophobic interactions between the inhibitor’s leucine-tyr motif and calpain’s substrate-binding cleft .

Q. What experimental conditions are critical for using this compound in cell-based assays?

Maintain physiological calcium concentrations (1–5 µM) to activate calpain without inducing cytotoxicity. Pre-treat cells with the inhibitor for 30–60 minutes before stimulus application. Include controls for membrane permeability (e.g., use a fluorescently tagged analog) and confirm inhibition via Western blotting for calpain-specific cleavage products (e.g., α-spectrin) .

Advanced Research Questions

Q. How can structural data inform the optimization of this compound derivatives for enhanced potency?

Utilize X-ray crystallography or cryo-EM to resolve the inhibitor-calpain complex, focusing on residues forming the hydrophobic cage (e.g., Ile174, Trp215 in thrombin analogs). Structure-activity relationship (SAR) studies can modify the Z-group (benzyloxycarbonyl) or tyrosine side chain to improve binding affinity. Computational modeling (e.g., MD simulations) can predict steric and electronic effects of substitutions .

Q. What methodological approaches address contradictions in reported IC₅₀ values for this compound across studies?

Variability may arise from differences in calpain isoforms (μ-calpain vs. m-calpain), assay buffers (e.g., calcium concentration), or substrate purity. Standardize protocols using recombinant calpain isoforms and include internal controls (e.g., calpastatin). Perform dose-response curves with at least three technical replicates and validate using orthogonal methods like activity-based protein profiling (ABPP) .

Q. How can researchers integrate this compound into multi-omics studies to map calpain-dependent signaling pathways?

Combine inhibitor treatment with phosphoproteomics or degradomics to identify calpain substrates. Use SILAC (stable isotope labeling by amino acids in cell culture) for quantitative comparison of cleavage events. Validate hits via CRISPR/Cas9 knockout models and rescue experiments with cleavage-resistant mutants .

Q. What strategies mitigate off-target effects of this compound in in vivo models?

Optimize dosing regimens using pharmacokinetic studies to balance efficacy and toxicity. Employ prodrug strategies (e.g., esterification of the chloromethylketone group) to enhance specificity. Validate off-target effects via proteome-wide ABPP and compare with pan-calpain inhibitors (e.g., PD150606) in parallel experiments .

Q. How can synthetic protocols for this compound be optimized to improve yield and purity?

Adjust coupling times (e.g., 5 vs. 30 minutes for H-Tyr-MeGly synthesis) and monitor reaction progress via LC-MS. Use Boc/Z dual protection strategies to minimize side reactions. Purify via reverse-phase HPLC and confirm identity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .

Methodological Best Practices

Q. What controls are essential when using this compound in time-dependent inhibition assays?

Include:

  • Pre-incubation control : Inhibitor + enzyme without substrate to confirm irreversible binding.
  • Substrate-only control : To rule out auto-hydrolysis.
  • Vehicle control : DMSO or buffer to assess solvent effects.
  • Activity recovery control : Test enzyme reactivation after dialysis to confirm covalent inhibition .

Q. How should researchers document and report this compound experiments for reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Detail synthesis protocols, including coupling reagents and purification methods.
  • Report calpain source (recombinant vs. tissue-extracted), assay buffer composition, and statistical analysis (e.g., nonlinear regression for IC₅₀).
  • Deposit raw data (e.g., kinetics plots, NMR spectra) in public repositories and cite using DOIs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-Leu-Tyr-Chloromethylketone
Reactant of Route 2
Z-Leu-Tyr-Chloromethylketone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.